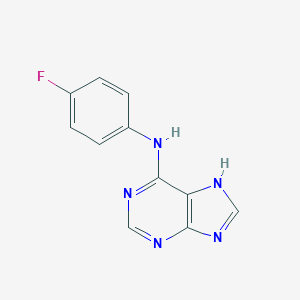

(4-Fluorophenyl)(9H-purin-6-yl)amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN5/c12-7-1-3-8(4-2-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRHVVOELSYCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223881 | |

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73663-95-3 | |

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Fluorophenyl)adenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the (4-Fluorophenyl)(9H-purin-6-yl)amine Scaffold

The formation of the N6-arylpurine structure is most commonly achieved through nucleophilic aromatic substitution (SNAr) reactions. These strategies primarily involve the coupling of a purine (B94841) electrophile with an aromatic amine or, less commonly, the reaction of a purine nucleophile with an activated aromatic electrophile.

Amination Reactions of 6-Chloropurine (B14466) Derivatives

The most direct and widely employed method for synthesizing this compound is the nucleophilic aromatic substitution reaction between 6-chloropurine and 4-fluoroaniline (B128567). In this reaction, the electron-deficient C6 position of the purine ring is attacked by the nucleophilic amino group of 4-fluoroaniline, leading to the displacement of the chloride leaving group.

This reaction is typically carried out in a polar solvent, such as an alcohol (e.g., n-butanol, isopropanol) or aprotic solvents like dimethylformamide (DMF), at elevated temperatures, often under reflux. The presence of a base is generally required to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. Common bases include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate.

| Amine Nucleophile | Solvent | Base | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Fluoroaniline | n-Butanol | DIPEA | 120 °C | 3 h | Not specified | nih.govacs.orgnih.gov |

| Piperidine | Butanol | DIPEA | 120 °C | 3 h | 87% | nih.gov |

| Various Amines | Water | None (Microwave) | Not specified | Not specified | Good yields | |

| Aromatic Amines | Methanol (B129727) | None | Not specified | Not specified | High yields |

Nucleophilic Aromatic Substitution Approaches Involving Fluorophenyl Moieties

An alternative, though less common, approach involves the reaction of 6-aminopurine (adenine) with an activated fluorophenyl electrophile. For this reaction to be effective, the fluorophenyl ring must be activated by strongly electron-withdrawing groups, typically nitro groups, positioned ortho and/or para to the fluorine atom. For instance, adenine (B156593) can react with reagents like 1-fluoro-2,4-dinitrobenzene.

Copper-mediated N-arylation reactions also provide a route to N-arylpurines. In this approach, a purine, such as adenine, reacts with an arylboronic acid in the presence of a copper(II) catalyst, like copper(II) acetate (B1210297). researchgate.net This method can offer good yields and selectivity for N-arylation.

Regioselective Synthesis of 9H-Purin-6-yl-amine Structures

A significant challenge in the synthesis of N-substituted purines is controlling the regioselectivity of the substitution. Purines are ambident nucleophiles, and reactions with electrophiles can potentially occur at different nitrogen atoms of the purine ring, most commonly at the N7 and N9 positions of the imidazole ring. ub.edunih.gov

For the synthesis of this compound, the desired product is the 9H-tautomer, where the hydrogen atom resides on the N9 nitrogen. In many alkylation and arylation reactions, a mixture of N7 and N9 isomers is formed, with the N9 isomer often being the thermodynamically more stable and, therefore, the major product. nih.gov

Several factors can influence the N9/N7 product ratio:

Steric Hindrance: The presence of a bulky substituent at the C6 position, such as the (4-fluorophenyl)amino group, can sterically hinder the approach of an electrophile to the N7 position, thereby favoring substitution at the less hindered N9 position. nih.gov

Reaction Conditions: Kinetically controlled conditions (lower temperatures) may favor the formation of the N7 isomer, while thermodynamically controlled conditions (higher temperatures, longer reaction times) tend to yield the more stable N9 isomer. nih.gov

Catalyst and Reagents: The choice of catalyst and reagents can direct the regioselectivity. For instance, copper-catalyzed N-arylation of purines with arylboronic acids generally proceeds with high selectivity for the N9 position. researchgate.net Similarly, microwave-assisted alkylations have been shown to provide high regioselectivity for the N9-isomer. ub.edu

Derivatization and Functionalization of the Purine Nucleus

Once the this compound scaffold is assembled, it can be further modified at various positions on the purine ring to explore structure-activity relationships. The C2 and N9 positions are common sites for such derivatization.

Modifications at the Purine C2 Position

The C2 position of the purine nucleus offers a valuable handle for structural modification. Starting from a 2-amino-6-chloropurine precursor, the 2-amino group can be converted into other functionalities. For example, a Sandmeyer-type reaction can be used to replace the amino group with a halogen (e.g., chloro, bromo, iodo) via a diazonium salt intermediate. These 2-halo-N6-arylpurine derivatives then serve as versatile intermediates for introducing a wide range of substituents through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic substitution.

Another strategy involves the direct C-H functionalization of the purine ring. However, this is less common for the C2 position compared to the C8 position. A more targeted approach is the regiospecific lithiation of a protected 6-chloropurine at the C2 position, followed by quenching with an electrophile, such as iodine, to install a 2-iodo group. researchgate.net This 2-iodo derivative is then readily available for further palladium-catalyzed cross-coupling reactions.

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Aminopurine (B61359) derivative | NaNO₂, HX, CuX | 2-Halopurine derivative | Sandmeyer Reaction | koreascience.kr |

| N9-protected 6-chloropurine | 1. Harpoon's base, n-BuLi 2. I₂ | N9-protected 2-iodo-6-chloropurine | Lithiation/Iodination | researchgate.net |

| 2-Iodopurine derivative | Arylboronic acid, Pd catalyst | 2-Arylpurine derivative | Suzuki Coupling |

Substitutions on the 9H-Purine Nitrogen (N9)

The N9 position of the this compound scaffold can be readily functionalized, most commonly through alkylation. This is typically achieved by treating the N6-substituted purine with a base to deprotonate the N9 nitrogen, followed by the addition of an alkylating agent, such as an alkyl halide.

Commonly used bases include sodium hydride (NaH) in an aprotic polar solvent like DMF. nih.gov The reaction of the resulting purine anion with an electrophile like ethyl iodide or benzyl bromide leads to the formation of the N9-substituted product. nih.gov As discussed in section 2.1.3, this reaction is generally highly regioselective for the N9 position, especially when a substituent is present at C6. nih.gov Microwave irradiation has also been shown to be an effective method for achieving regioselective N9-alkylation with reduced reaction times. ub.edu

Exploration of Aryl Substituents on the Aniline (B41778) Moiety

The substitution pattern on the aniline ring plays a critical role in the synthesis and properties of N6-anilinopurines. While the target compound features a fluorine atom at the para-position, researchers have explored a wide range of other substituents to create libraries of analogous compounds. The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between a 6-halopurine, typically 6-chloropurine, and a substituted aniline.

The electronic nature of the substituent on the aniline can significantly influence the reaction rate and yield. Electron-donating groups (EDGs) on the aniline ring increase its nucleophilicity, which can facilitate the reaction. Conversely, strong electron-withdrawing groups (EWGs) decrease the aniline's nucleophilicity, potentially requiring more forcing conditions or catalytic activation to achieve good yields. chemistrysteps.com

Studies have successfully synthesized various 6-anilinopurines by reacting 6-chloropurine with different anilines. researchgate.net For instance, derivatives have been prepared using anilines with chloro, methyl, and methoxy groups, demonstrating the versatility of the SNAr approach. scielo.br The synthesis of 2-chloro-9-(cyclopropylmethyl)-9H-purin-6-amine derivatives has also been accomplished with a variety of substituted anilines, including those bearing fluoro, nitro, and ester functionalities, to explore their potential as kinase inhibitors. nih.gov

The table below illustrates examples of different aryl substituents that have been incorporated into the N6-phenylpurine scaffold, showcasing the chemical diversity achievable through this synthetic handle.

| Substituent on Aniline | Resulting Compound Class | Synthetic Method | Reference |

| 4-Fluoro | This compound | SNAr | nih.gov |

| 4-Chloro | (4-Chlorophenyl)(9H-purin-6-yl)amine | SNAr | scielo.br |

| 4-Methyl (p-tolyl) | (p-Tolyl)(9H-purin-6-yl)amine | SNAr | scielo.br |

| 4-Methoxy | (4-Methoxyphenyl)(9H-purin-6-yl)amine | SNAr | scielo.br |

| 3-Nitro-4-(trifluoromethoxy) | N-(3-Nitro-4-(trifluoromethoxy)phenyl)purin-6-amine derivative | SNAr | nih.gov |

| 4-Carboxyethyl | Ethyl 4-((9H-purin-6-yl)amino)benzoate derivative | SNAr | nih.gov |

Advanced Synthetic Protocols and Catalytic Approaches

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, researchers have developed advanced synthetic protocols. These methods often offer improved yields, shorter reaction times, and better environmental profiles.

Microwave-Assisted Synthesis in Purine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry, significantly accelerating reaction rates. mdpi.comunito.it For the synthesis of N6-substituted purines, microwave irradiation provides rapid and efficient heating, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. nih.govnih.govnih.gov

A key application is the amination of 6-chloropurine derivatives. scielo.br Studies have demonstrated that the reaction of 6-chloropurine with various amines, including substituted anilines, can be completed in minutes under microwave irradiation, often in environmentally benign solvents like water. scielo.brscielo.br This method has been successfully used to prepare a large number of 6-substituted aminopurine analogs, showcasing its efficiency and broad applicability. scielo.br The significant reduction in reaction time, from hours to minutes, makes MAOS a highly attractive method for generating libraries of purine derivatives for biological screening. unito.it

Transition Metal-Catalyzed Coupling Reactions for Purine Amines

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing powerful alternatives to classical SNAr reactions. nih.govnih.govrsc.orgmdpi.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly noteworthy for its ability to couple aryl halides with amines under relatively mild conditions. wikipedia.orgrug.nllibretexts.org

This reaction is highly effective for synthesizing N6-arylpurines from 6-halopurines and anilines, especially for substrates that are unreactive under traditional SNAr conditions. wikipedia.orgorganic-chemistry.org The choice of palladium precursor, phosphine ligand, and base is crucial for the reaction's success and has been the subject of extensive development to broaden the substrate scope and improve catalyst efficiency. rug.nllibretexts.orgrsc.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl product. wikipedia.org This methodology has expanded the toolkit for creating diverse C-N bonds in purine chemistry. acs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of purine synthesis, this often involves the use of safer solvents, catalytic methods, and energy-efficient protocols. mdpi.com

Microwave-assisted synthesis in water is a prime example of a green chemistry approach. scielo.br By using water as a solvent, this method avoids the environmental and safety issues associated with volatile organic solvents. The amination of 6-chloropurine derivatives under these conditions provides an eco-friendly route to 6-substituted aminopurines. scielo.brscielo.br Furthermore, the development of highly efficient catalytic systems, such as those used in Buchwald-Hartwig amination, aligns with green chemistry principles by reducing energy consumption and waste generation compared to stoichiometric reactions. mdpi.com The use of ultrasound has also been explored as an eco-friendly, solvent-free method for synthesizing N-substituted pyrroles, a strategy that could potentially be adapted for purine synthesis. mdpi.com

Molecular Interactions and Biological Target Elucidation

Mechanistic Studies of Cellular Activity

Understanding how (4-Fluorophenyl)(9H-purin-6-yl)amine enters cells and where it localizes is fundamental to interpreting its biological effects.

The cellular uptake of small molecules like this compound can occur through passive diffusion or via specific transporter proteins. The physicochemical properties of the molecule, such as its lipophilicity and size, play a crucial role in this process. naiss.se Studies on the cellular uptake of 6-mercaptopurine, another purine (B94841) analog, have shown that its transport can be mediated by multiple pathways, including active transport and the involvement of multidrug resistance-associated proteins (MRPs). nih.gov

Once inside the cell, the compound's distribution is critical to its function. nih.govnih.gov Depending on its properties, it could accumulate in specific organelles like the mitochondria or the nucleus. The intracellular trafficking of nanomedicines, for example, has been shown to be influenced by the endoplasmic reticulum-Golgi complexes and late endosome-lysosomes. nih.gov While the specific intracellular fate of this compound is unknown, its purine nature suggests potential interactions within compartments where nucleotide metabolism is active.

Given the potential of N6-substituted purines to inhibit CDKs, a key area of investigation is their effect on the cell cycle. Inhibition of CDKs can lead to cell cycle arrest at specific checkpoints, preventing cell proliferation. For instance, some novel purine derivatives have been shown to induce cell cycle arrest. nih.gov While no specific studies on cell cycle perturbations by this compound are available, its structural similarity to known CDK inhibitors suggests that this is a plausible mechanism of action that warrants further investigation.

Elucidation of Signal Transduction Pathway Modulation

Research into various purine analogs has demonstrated their capacity to interfere with key signaling pathways that regulate cell growth, proliferation, and survival. A prominent pathway often implicated is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer cells, promoting their survival and proliferation. nih.govnih.gov Inhibition of this pathway is a key strategy in cancer therapy. While no direct studies link this compound to this pathway, other purine derivatives have been shown to act as inhibitors of kinases within this cascade. researchgate.net Such inhibition can lead to a decrease in cell viability and the arrest of cell growth.

The general mechanism for purine analogs often involves competition with endogenous purines, such as ATP, for the binding sites of kinases. This competitive inhibition can disrupt the phosphorylation cascade that is essential for signal transduction. It is plausible that this compound could operate through a similar mechanism, but without specific experimental data, this remains speculative.

Induction of Programmed Cell Death Mechanisms

Programmed cell death, or apoptosis, is a critical process for eliminating damaged or unwanted cells, and its induction is a primary goal of many anticancer therapies. Purine analogs are known to be potent inducers of apoptosis. nih.gov The induction of apoptosis by these compounds can occur through various mechanisms, often converging on the activation of caspases, a family of proteases that execute the apoptotic program.

One of the central mechanisms of apoptosis is the mitochondrial or intrinsic pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these proteins determines the cell's fate. Studies on other 6-substituted purine derivatives have shown that they can induce apoptosis by altering the ratio of Bax to Bcl-2, favoring the pro-apoptotic members. nih.govnih.gov This shift leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3, leading to cell death. nih.gov

Again, while it is conceivable that this compound induces apoptosis through modulation of the Bcl-2 family and activation of the caspase cascade, direct experimental evidence specifically for this compound is not present in the reviewed literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

The biological activity of (4-Fluorophenyl)(9H-purin-6-yl)amine and its analogs is profoundly influenced by the nature and position of substituents on both the phenyl and purine (B94841) rings. These modifications can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties.

Systematic Modification of the (4-Fluorophenyl) Moiety

The (4-fluorophenyl) group plays a crucial role in the interaction of the molecule with its biological targets. Alterations to this moiety, including the position of the fluorine atom and the introduction of other substituents, have been shown to significantly impact activity.

The presence and position of the fluorine atom on the phenyl ring are critical determinants of biological activity. While direct SAR data for every positional isomer of fluorine on the phenyl ring of the title compound is not extensively documented in single studies, data from broader studies on anilino-purine analogs and related heterocyclic kinase inhibitors provide valuable insights.

The fluorine atom at the para-position, as in this compound, is often favored for its ability to enhance binding affinity and modulate electronic properties without significantly increasing steric bulk. Fluorine's high electronegativity can influence the pKa of the amine linker and participate in hydrogen bonding or other electrostatic interactions within a protein's binding pocket.

Studies on related 6-anilinopurine (B17677) derivatives have shown that substituents on the aniline (B41778) ring can have a profound effect on inhibitory potency against various kinases, such as DNA-dependent protein kinase (DNA-PK) nih.gov. For instance, the introduction of small, electron-withdrawing groups on the aniline ring can enhance activity. Conversely, bulky substituents may lead to a decrease in potency due to steric hindrance.

| Compound/Substituent | DNA-PK IC₅₀ (µM) | PI3Kα IC₅₀ (µM) | mTOR IC₅₀ (µM) |

| Unsubstituted Aniline | 4 | 13 | >100 |

| 2-Methyl | 1.1 | 38 | >100 |

| 4-Methyl | 1.0 | 65 | >100 |

| 2-Fluoro | 0.8 | 34 | 87 |

| 4-Fluoro | 0.6 | 28 | >100 |

| 2,4-Difluoro | 0.2 | 10 | 49 |

Data synthesized from studies on 6-anilinopurine analogs as DNA-PK inhibitors, illustrating the impact of aniline ring substitution on kinase inhibitory activity and selectivity. The data highlights that fluorine substitution generally enhances potency against the primary target. nih.gov

Bioisosteric replacement of the 4-fluorophenyl ring with other chemical groups is a common strategy in medicinal chemistry to optimize a compound's properties. The goal is to retain or improve biological activity while enhancing other characteristics like solubility, metabolic stability, or selectivity.

Common bioisosteres for a phenyl ring include other aromatic systems like pyridyl, pyrimidinyl, or thiophene (B33073) rings. For example, in the context of 2-aminopurine (B61359) derivatives targeting cyclin-dependent kinase 2 (CDK2), replacing a benzene (B151609) ring at the C6 position with a naphthalene, pyrrole, or thiophene ring led to a decrease in inhibitory activity, suggesting the phenyl group was optimal in that specific scaffold nih.gov.

Non-aromatic, rigid scaffolds such as bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have also emerged as effective phenyl ring mimics. These saturated bioisosteres can replicate the geometry of a para-substituted phenyl ring while improving physicochemical properties like solubility and metabolic stability.

| Original Moiety | Bioisosteric Replacement | Rationale | Potential Impact |

| 4-Fluorophenyl | Pyridyl | Introduce H-bond acceptor, alter electronics | Modulate solubility and target interactions |

| 4-Fluorophenyl | Cyclohexyl | Increase sp³ character, improve solubility | Enhance metabolic stability, alter binding |

| 4-Fluorophenyl | Bicyclo[1.1.1]pentyl | Mimic para-substitution, improve properties | Increase solubility, reduce lipophilicity |

| 4-Fluorophenyl | Thienyl | Alter electronic distribution and size | Modulate target binding and selectivity |

This table provides a conceptual overview of potential bioisosteric replacements for the 4-fluorophenyl moiety and the intended impact on the compound's properties.

Exploration of Substitutions on the Purine Core

The nitrogen atom at the 9-position (N9) of the purine ring is a common site for substitution in many biologically active purine derivatives. The substituent at this position can significantly impact the compound's properties, including its solubility, cell permeability, and target-binding affinity.

In many kinase inhibitors based on the purine scaffold, the N9 position is often occupied by a small alkyl or cycloalkyl group, such as isopropyl or cyclopentyl. These groups can orient the rest of the molecule within the ATP-binding site of kinases and contribute to hydrophobic interactions. For instance, in a series of N-benzyl-9-isopropyl-9H-purin-6-amine, the isopropyl group at N9 plays a key role in positioning the molecule for effective binding.

The C2 and C6 positions of the purine ring are critical for defining the selectivity and potency of many purine-based inhibitors. In the case of this compound, the C6 position is occupied by the anilino group.

Extensive research on 2,6-disubstituted purines has demonstrated the importance of the C6-substituent for achieving selectivity, for example, between different cyclin-dependent kinases (CDKs) nih.gov. The size, shape, and electronic nature of the group at C6 can determine whether the compound effectively inhibits one kinase over another. For instance, in a study of 2-arylaminopurines, a variety of substituents at the C6 position were explored, showing that even subtle changes could lead to significant differences in inhibitory activity against CDK1 versus CDK2 nih.gov.

The C2 position is another key site for modification. Often, the introduction of a small amino or substituted amino group at C2 can enhance hydrogen bonding interactions within the kinase hinge region, a critical area for ATP binding. In many potent purine-based kinase inhibitors, a combination of specific substituents at the C2, C6, and N9 positions is required for optimal activity.

| C6 Substituent | C2 Substituent | N9 Substituent | Target Kinase | IC₅₀ (µM) |

| Cyclohexylmethoxy | 4'-Sulfamoylanilino | H | CDK2 | 0.005 |

| H | 4'-Sulfamoylanilino | H | CDK2 | 1.8 |

| Biphenyl-3-yl | 4'-Sulfamoylanilino | H | CDK2 | 0.044 |

| Biphenyl-3-yl | 4'-Sulfamoylanilino | H | CDK1 | 86 |

| Ethynyl | 4'-Sulfamoylanilino | H | CDK2 | 0.09 |

This table presents a selection of data from studies on 2,6-disubstituted purine analogs, demonstrating the profound impact of substituents at the C2 and C6 positions on kinase inhibitory potency and selectivity. nih.govnih.gov

Conformational Analysis and Ligand-Target Interactions

The three-dimensional conformation of this compound and the way it interacts with its biological target are fundamental to its mechanism of action. X-ray crystallography and molecular modeling studies of related purine analogs bound to their target kinases have provided detailed insights into these interactions.

Typically, the purine core of these inhibitors binds in the adenine-binding pocket of kinases, forming key hydrogen bonds with the "hinge" region of the enzyme. The N1 and the exocyclic amino group at C6 are often involved in this crucial hydrogen bonding pattern, mimicking the interactions of ATP.

The (4-fluorophenyl) group usually extends into a more solvent-exposed region of the binding site or a hydrophobic pocket. The fluorine atom can participate in specific interactions, such as forming a hydrogen bond with a backbone amide or interacting with aromatic residues through favorable electrostatic contacts. The conformation of the molecule, particularly the dihedral angle between the purine and phenyl rings, is critical for optimal fitting into the binding site. Crystal structures of related compounds have shown that this angle can vary depending on the specific substituents and the target protein.

Conformational Analysis and Ligand-Target Interactions

Molecular Docking Studies and Binding Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of a ligand and its interactions with the active site of a target protein.

In the context of purine analogues, molecular docking has been extensively used to predict their binding to various protein kinases, which are common targets for this class of compounds. For instance, studies on purine derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors have revealed key interactions that are likely relevant for this compound. nih.gov

Illustrative Docking Analysis of a Purine Analogue in CDK2:

A hypothetical docking of this compound into the ATP-binding pocket of CDK2 would likely show the purine core forming hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The 4-fluorophenyl group would likely extend into a hydrophobic pocket, with the fluorine atom potentially forming specific interactions.

Research on related purine derivatives has identified key amino acid residues involved in binding. For example, in the study of 35 purine derivatives as CDK2 inhibitors, molecular docking revealed that residues such as Asp86, Glu81, Leu83, Lys33, Lys89, and Gln131 are crucial for forming hydrogen bonds with the ligands. nih.gov The binding energy, which indicates the strength of the interaction, is a key output of docking studies. For a series of novel benzothiazolyl pyrazolopyrimidine derivatives, which are also purine analogues, docking studies against CDK2 and CDK9 showed binding free energies ranging from -7.87 to -8.16 kcal/mol for the most potent compounds. tandfonline.comnih.gov

Table 1: Illustrative Molecular Docking Data for Purine Analogues Against Protein Kinases

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzothiazolyl Pyrazolopyrimidines | CDK2 | -8.16 | Not specified |

| Benzothiazolyl Pyrazolopyrimidines | CDK9 | -7.87 | Not specified |

This table presents illustrative data from studies on purine analogues to demonstrate the type of information obtained from molecular docking studies.

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the compound-target complex over time. These simulations can reveal the stability of the binding pose predicted by molecular docking and highlight subtle conformational changes that may occur upon ligand binding.

For a compound like this compound complexed with a target protein, an MD simulation would track the movements of every atom in the system over a period of nanoseconds. Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable complex will show a low and converging RMSD value.

In a study of novel pyrazolopyrimidine purine analogues as CDK9 inhibitors, MD simulations were performed on the most potent compound, 11f. The simulation, conducted over 10 nanoseconds, showed that the complex reached equilibrium at an RMSD of approximately 2 Å, indicating a stable binding mode. tandfonline.com Similarly, MD simulations of other purine derivatives as CDK2 inhibitors have been used to verify the stability of the docked complexes. nih.gov

Table 2: Illustrative Data from Molecular Dynamics Simulations of Purine Analogue-Protein Complexes

| Compound Class | Target Protein | Simulation Time (ns) | Average RMSD (Å) | Key Findings |

|---|---|---|---|---|

| Pyrazolopyrimidine Analogues | CDK9 | 10 | ~2.0 | The complex achieved equilibrium, indicating stable binding. |

This table presents illustrative data from studies on purine analogues to demonstrate the type of information obtained from molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

For a series of compounds including this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic properties) and then using statistical methods to build a predictive model.

A study on 35 purine derivatives as CDK2 inhibitors successfully developed predictive 3D-QSAR models. nih.gov The Comparative Molecular Field Analysis (CoMFA) model yielded a cross-validated correlation coefficient (q²) of 0.743 and a predictive correlation coefficient (r²_pred) of 0.991. The Comparative Molecular Similarity Indices Analysis (CoMSIA) model gave a q² of 0.808 and an r²_pred of 0.990. nih.gov These high statistical values indicate robust and predictive models. The contour maps generated from these models revealed that electrostatic, hydrophobic, hydrogen bond donor, and steric fields were key determinants of inhibitory activity. nih.gov

Another QSAR study on pyrazolopyrimidine purine analogues as CDK9 inhibitors also resulted in a linear model with good statistical significance (r² = 0.80). tandfonline.com This model identified that 3D potential energy descriptors and 2D atom and bond counts were correlated with the biological activity. tandfonline.com

Table 3: Illustrative QSAR Model Statistics for Purine Analogues

| Compound Series | QSAR Model | q² | r²_pred | Key Descriptors |

|---|---|---|---|---|

| 35 Purine Derivatives (CDK2) | CoMFA | 0.743 | 0.991 | Steric, Electrostatic |

| 35 Purine Derivatives (CDK2) | CoMSIA | 0.808 | 0.990 | Steric, Electrostatic, Hydrophobic, H-bond donor |

This table presents illustrative data from studies on purine analogues to demonstrate the type of information obtained from QSAR modeling.

Preclinical Biological Evaluation and Therapeutic Potential

In Vitro Pharmacological Efficacy Studies

In vitro studies are fundamental in early-stage drug discovery to determine a compound's biological activity at a cellular and molecular level.

Cellular Proliferation and Cytotoxicity Assays

These assays are crucial for assessing the potential of a compound to inhibit cancer cell growth or to induce cell death. Typically, a panel of human cancer cell lines would be treated with increasing concentrations of the compound to determine its IC₅₀ (half-maximal inhibitory concentration) value, a measure of its potency.

No specific data from cellular proliferation or cytotoxicity assays for (4-Fluorophenyl)(9H-purin-6-yl)amine has been identified in the public research literature. While studies on related N-(9H-purin-6-yl) benzamide (B126) derivatives have shown cytotoxic activities on cancer cell lines with IC₅₀ values ranging from 3-39 μM, these findings cannot be directly extrapolated to this compound. nih.govnih.gov

Table 1: Representative Data from Cytotoxicity Assays on Related Purine (B94841) Analogs (Note: This table is for illustrative purposes based on related compounds and does not represent data for this compound)

| Cell Line | Compound Type | IC₅₀ (µM) |

|---|---|---|

| Jurkat | N-(purin-6-yl)aminoalkanoic acid derivative | Active (specific IC₅₀ not provided) |

| 4T1 | N-(purin-6-yl)aminoalkanoic acid derivative | Highly Active |

| COLO201 | N-(purin-6-yl)aminoalkanoic acid derivative | Highly Active |

| Various Cancer Lines | N-(9H-purin-6-yl) benzamide derivative | 3-39 |

Enzyme Activity Assays in Cell-Free Systems

To understand the mechanism of action, cell-free enzyme assays are employed to see if the compound directly interacts with and inhibits specific enzymes, such as kinases, which are often implicated in cancer and other diseases.

There is no publicly available information detailing the effects of this compound in enzyme activity assays. Research on other purine-containing molecules has demonstrated inhibitory activity against various kinases, but this is not directly applicable to the compound .

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are used to determine if a compound affects specific cellular signaling pathways. These experiments can provide insight into the molecular mechanisms underlying any observed cellular effects.

No studies utilizing reporter gene assays to evaluate the impact of this compound on cellular pathways have been found in the available literature.

In Vivo Efficacy in Disease Models

In vivo studies in animal models are a critical step to evaluate a compound's therapeutic potential in a living organism.

Efficacy in Relevant Animal Models (e.g., oncology, antiviral, immunomodulatory)

These studies assess the ability of the compound to treat diseases in animal models. For example, in oncology, this would involve administering the compound to mice bearing tumors to see if it can slow tumor growth.

There is a lack of published in vivo efficacy data for this compound in any disease model. While some N-(9H-purin-6-yl) benzamide derivatives have been evaluated in vivo and showed weak antitumoral activity, these results are specific to those analogs. nih.gov

Assessment of Compound Distribution in Tissues

Understanding where a compound accumulates in the body is crucial for assessing its potential efficacy and toxicity. Tissue distribution studies involve analyzing various organs and tissues after administration of the compound to an animal model.

No information regarding the tissue distribution of this compound is available in the public domain.

Evaluation of Efficacy in Organ Transplantation Models

Following a comprehensive review of scientific literature and clinical trial databases, there is currently no publicly available research data on the preclinical evaluation of the specific chemical compound This compound in organ transplantation models.

Extensive searches have been conducted to locate studies investigating the efficacy of this compound in preventing organ rejection, improving graft survival, or modulating the immune response in the context of transplantation. These searches have included various synonyms and chemical identifiers for the compound.

The absence of published findings indicates that the potential of This compound as a therapeutic agent in organ transplantation has not been reported in preclinical studies. Therefore, no detailed research findings, data tables, or analyses of its efficacy in this specific application can be provided at this time.

It is important to note that the broader class of purine analogues has been extensively studied and includes established immunosuppressive drugs used in organ transplantation. However, specific data for This compound remains unavailable.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about a molecule's structure and electronic properties by observing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be constructed.

In the ¹H NMR spectrum of N-aryl-9H-purin-6-amines, specific chemical shifts (δ) are expected. The protons on the purine (B94841) ring (H-2 and H-8) typically appear as sharp singlets in the downfield region, often between δ 8.0 and 8.6 ppm. core.ac.uk The protons of the 4-fluorophenyl group will present as a set of doublets or multiplets in the aromatic region (approximately δ 7.0–8.0 ppm) due to spin-spin coupling. The N-H proton of the amine linker often appears as a broad singlet, its chemical shift being sensitive to solvent and concentration. core.ac.uk

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. For purine derivatives, the carbon atoms of the heterocyclic rings are typically found in the δ 118–165 ppm range. core.ac.uk The carbons of the fluorophenyl ring would also appear in the aromatic region, with their exact shifts influenced by the electron-withdrawing fluorine atom.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Structurally Similar N-Aryl Purine Derivatives Data presented is for analogous compounds to illustrate typical chemical shift ranges.

| Atom | Representative ¹H NMR Chemical Shift (δ, ppm) | Representative ¹³C NMR Chemical Shift (δ, ppm) |

| Purine H-2 | 8.12 - 8.26 core.ac.uk | 135.4 - 140.9 core.ac.uk |

| Purine H-8 | 8.08 - 8.22 core.ac.uk | - |

| Aromatic Ar-H | 7.26 - 8.28 core.ac.uk | - |

| Amine N-H | 5.70 - 5.93 (broad singlet) core.ac.uk | - |

| Purine C-4 | - | 98.9 - 103.0 core.ac.uk |

| Purine C-5 | - | 118.5 acs.org |

| Purine C-6 | - | 149.0 acs.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and can provide structural clues through the analysis of its fragmentation patterns. For (4-Fluorophenyl)(9H-purin-6-yl)amine (C₁₁H₈FN₅), the expected molecular weight is approximately 229.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z ≈ 229. A common fragmentation pattern for aromatic amines involves the loss of radicals or neutral molecules. For instance, α-cleavage at the C-N bond is a characteristic fragmentation pathway for amines, which helps in identifying parts of the molecular structure. libretexts.org The fragmentation of the purine ring itself and the fluorophenyl moiety would produce a unique fingerprint of fragment ions, further confirming the compound's identity. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Value |

| Molecular Formula | C₁₁H₈FN₅ |

| Molecular Weight | 229.22 g/mol |

| Expected M⁺ Peak (m/z) | 229 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Assessment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com For this compound, characteristic absorption bands would confirm the presence of key structural features. The N-H stretching vibration of the secondary amine and the purine ring typically appears as one or more bands in the 3150–3300 cm⁻¹ region. core.ac.uk The C=N and C=C stretching vibrations within the purine and phenyl rings would be observed in the 1660–1450 cm⁻¹ range. core.ac.uk The C-F bond of the fluorophenyl group also has a characteristic stretching absorption, usually found in the 1250-1000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons like purines and aromatic rings. acs.org The UV spectrum of a purine derivative typically shows strong absorption bands between 250 and 280 nm, corresponding to π→π* transitions within the heterocyclic and aromatic systems. cabidigitallibrary.orgnih.gov

Table 3: Typical IR Absorption Frequencies for Key Functional Groups in N-Aryl Purines

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Amine (N-H) | Stretch | 3150 - 3300 core.ac.uk |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C / C=N | Stretch | 1450 - 1660 core.ac.uk |

| C-F | Stretch | 1000 - 1250 |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is vital for both monitoring the progress of a chemical reaction and for assessing the purity of the final isolated product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is the gold standard for determining the purity of a synthesized compound. For analyzing purine derivatives, a reversed-phase HPLC method is commonly employed. rsc.org

In a typical setup, a C18 or C8 silica-based column serves as the nonpolar stationary phase. The mobile phase is usually a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like methanol (B129727) or acetonitrile. osti.govmdpi.com The components of the sample are separated based on their relative polarity, with less polar compounds having longer retention times. The purity of the this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. rsc.org

Table 4: Representative HPLC Conditions for Analysis of Purine Derivatives

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) mdpi.com |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and Methanol/Acetonitrile osti.gov |

| Flow Rate | 0.8 - 1.2 mL/min mdpi.com |

| Detection | UV at ~254 nm or ~270 nm mdpi.commerckmillipore.com |

| Column Temperature | 25 - 35 °C mdpi.com |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. khanacademy.org For the synthesis of this compound, which is often prepared by the reaction of 6-chloropurine (B14466) with 4-fluoroaniline (B128567), TLC can be used to track the consumption of the starting materials and the formation of the product. acs.org

A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. umich.edu The plate is then developed in a sealed chamber containing a suitable mobile phase, often a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). khanacademy.org The separated spots are visualized under UV light (at 254 nm), where the purine rings will appear as dark spots. umich.edu By comparing the spots from the reaction mixture to spots of the pure starting materials, a chemist can determine when the reaction is complete. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each compound in a given TLC system. youtube.com

Table 5: General TLC Parameters for Monitoring Purine Synthesis

| Parameter | Commonly Used System |

| Stationary Phase | Silica Gel GF₂₅₄ umich.edu |

| Mobile Phase (Eluent) | Mixture of Hexane/Ethyl Acetate or Dichloromethane/Methanol |

| Visualization | UV light (254 nm) umich.edu |

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallography data for this compound could be located. This includes the fundamental crystallographic parameters such as the unit cell dimensions, space group, and atomic coordinates, which are essential for a definitive determination of its three-dimensional solid-state structure. While crystal structures for other purine derivatives are available, this specific compound's structure has not been reported in the crystallographic databases.

Quantum Chemical Calculations

In the absence of an experimentally determined crystal structure, detailed and validated quantum chemical calculations are also not found in the literature for this compound. Such calculations are typically performed to complement and explain experimental findings. The following specific areas of computational analysis are not publicly documented for this compound:

Future Directions and Research Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of N-aryl-9H-purin-6-amines can be approached through several established methods, often starting from readily available purine (B94841) precursors. A common strategy involves the reaction of 6-chloropurine (B14466) with the corresponding aniline (B41778), in this case, 4-fluoroaniline (B128567). researchgate.net Another approach utilizes 5-amino-1-aryl-1H-imidazole-4-carbonitriles, which can be converted to 9-aryl-6-aminopurines through a multi-step process involving treatment with triethyl orthoformate and ammonia. researchgate.netresearchgate.net

Future research in this area will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic methodologies. Key areas for improvement include:

Microwave-Assisted Synthesis: This technique has been successfully employed for the one-step synthesis of related 8-arylmethyl-9H-purin-6-amines, significantly reducing reaction times and improving yields. nih.gov Applying microwave irradiation to the condensation of 6-halopurines with 4-fluoroaniline could offer a more efficient route to the target compound.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Adapting existing synthetic routes to a flow-based system could lead to higher throughput and more consistent product quality.

| Synthetic Strategy | Precursors | Key Reagents/Conditions | Potential Advantages |

| Nucleophilic Aromatic Substitution | 6-Chloropurine, 4-Fluoroaniline | Base (e.g., K2CO3), Solvent (e.g., n-propanol) | Readily available starting materials |

| Imidazole Cyclization | 5-Amino-1-(4-fluorophenyl)-1H-imidazole-4-carbonitrile | Triethyl orthoformate, Ammonia | Builds the purine ring system |

| Microwave-Assisted Synthesis | 6-Halopurine, 4-Fluoroaniline | Microwave irradiation | Reduced reaction times, higher yields |

| Palladium-Catalyzed Cross-Coupling | 6-Halopurine, 4-Fluorophenylboronic acid | Palladium catalyst, Ligand, Base | Milder reaction conditions, improved functional group tolerance |

Identification of Additional Biological Targets and Polypharmacology

The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized as a valuable attribute in drug discovery, particularly for complex diseases like cancer. nih.gov Purine derivatives are well-known for their ability to interact with a wide range of biological targets, most notably protein kinases. nih.govtmu.edu.tw

The (4-Fluorophenyl)(9H-purin-6-yl)amine scaffold is a privileged structure for kinase inhibition. The purine core mimics the adenine (B156593) base of ATP, allowing it to bind to the ATP-binding site of kinases. nih.gov The 4-fluorophenyl substituent can engage in additional interactions within the active site, potentially conferring selectivity and potency. Future research should aim to:

Screen against a Broad Panel of Kinases: Comprehensive kinase profiling will be essential to identify the primary and secondary targets of this compound. This will help to elucidate its mechanism of action and predict potential therapeutic applications and off-target effects.

Investigate Other Target Classes: Beyond kinases, purine analogs can inhibit other enzymes, such as topoisomerases, or interact with receptors. aacrjournals.org Investigating the activity of this compound against a diverse set of biological targets could uncover novel therapeutic opportunities.

Utilize Computational Modeling: Molecular docking and other computational techniques can be used to predict potential binding partners and guide the design of derivatives with improved target profiles. acs.org

The identification of multiple targets for this compound could lead to its development as a multi-targeted agent, which may offer advantages in terms of efficacy and the ability to overcome drug resistance.

Exploration of Combination Therapies with Existing Agents

Combination therapy is a cornerstone of modern oncology and is being explored for other complex diseases. wikipedia.org The use of multiple drugs with different mechanisms of action can lead to synergistic effects, improved treatment outcomes, and reduced development of resistance. Purine analogs are frequently used in combination with other chemotherapeutic agents. nih.govnih.gov

Future preclinical and clinical studies should investigate the potential of this compound in combination with:

Standard-of-Care Chemotherapies: Combining this purine derivative with established cytotoxic drugs could enhance their efficacy. For example, purine analogs like fludarabine (B1672870) are used in combination with alkylating agents such as cyclophosphamide (B585) in the treatment of chronic lymphocytic leukemia. nih.govmedscape.com

Targeted Therapies: If this compound is found to inhibit specific kinases, combining it with other targeted agents that act on different signaling pathways could be a powerful strategy.

Immunotherapies: There is growing interest in combining targeted therapies with immune checkpoint inhibitors. Investigating whether this compound can modulate the tumor microenvironment to enhance the efficacy of immunotherapies would be a valuable area of research.

| Combination Partner | Rationale | Potential Therapeutic Area |

| Alkylating Agents (e.g., Cyclophosphamide) | Synergistic cytotoxicity | Leukemia, Lymphoma |

| Other Kinase Inhibitors | Targeting multiple signaling pathways | Various Cancers |

| Immune Checkpoint Inhibitors | Enhancing anti-tumor immune response | Solid Tumors |

Addressing Challenges in Compound Optimization for Specific Therapeutic Areas

While the this compound scaffold holds promise, significant optimization will likely be required to develop it into a clinical candidate. Key challenges include:

Improving Selectivity: Achieving high selectivity for the desired biological target over other related proteins is crucial to minimize off-target effects. Structure-activity relationship (SAR) studies will be needed to guide the modification of the purine core and its substituents to enhance selectivity. nih.gov

Enhancing Potency: The initial potency of the compound may need to be improved. This can be achieved through iterative cycles of chemical synthesis and biological testing to identify modifications that increase binding affinity.

Optimizing Pharmacokinetic Properties: A successful drug must have appropriate absorption, distribution, metabolism, and excretion (ADME) properties. Challenges in this area may include poor solubility, rapid metabolism, or poor penetration of the central nervous system if that is the desired site of action. nih.govnih.gov For instance, the addition of polar groups can increase water solubility but may limit brain penetration.

Overcoming Drug Resistance: Cancer cells and pathogens can develop resistance to therapeutic agents over time. Strategies to overcome resistance include designing compounds that bind to mutated forms of the target protein or developing combination therapies. nih.gov

Future research will need to employ a multidisciplinary approach, integrating medicinal chemistry, structural biology, computational modeling, and pharmacology to address these challenges and unlock the full therapeutic potential of this compound and related purine derivatives.

Q & A

Q. Optimization Tips :

- Solvent choice : Higher yields (>70%) are observed in DMF compared to THF due to improved solubility of intermediates .

- Temperature : Reactions at 80–100°C minimize side products (e.g., dimerization) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity to >95% .

Q. Methodological Insight :

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) reveal that the 4-fluorophenyl group forms π-π stacking with Phe330 in AChE, while the purine’s N-1 hydrogen-bonds with Tyr121 .

- SAR Analysis : A library of analogs (e.g., 2-chloro or morpholino substitutions) is screened via enzyme-linked assays to map critical pharmacophores .

How can X-ray crystallography resolve contradictions in reported binding modes of this compound derivatives with kinase targets?

Advanced Research Question

Answer:

Discrepancies in binding data (e.g., IC₅₀ variations across studies) often arise from differences in crystallization conditions or kinase isoforms. Resolution strategies include:

Co-crystallization : Co-crystallizing the compound with PKA-PKB chimeras (PDB: 2VNY, 2VO0) confirms that the fluorophenyl group occupies the ATP-binding pocket, while the purine interacts with hinge-region residues (e.g., Glu121) .

Electron density analysis : SHELX-refined structures (CCDC) show that fluorine’s van der Waals radius (1.47 Å) fits optimally into hydrophobic subpockets, explaining selectivity over non-fluorinated analogs .

Q. Key Findings :

- Torsion angles : The dihedral angle between purine and fluorophenyl rings (≈30°) minimizes steric clashes in active sites .

- Resolution limits : Structures solved at <2.0 Å resolution (e.g., PDB: 2UVY) provide unambiguous placement of fluorine atoms .

What analytical techniques are critical for characterizing this compound derivatives, and how do they address purity challenges?

Basic Research Question

Answer:

Primary Techniques :

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., purine C-6 amine at δ 8.2 ppm; fluorophenyl protons as doublets at δ 7.1–7.3 ppm) .

- ¹⁹F NMR : Detects fluorophenyl regioisomers (δ -110 to -115 ppm for para-substitution) .

HPLC-MS : Quantifies purity (>98% via C18 columns) and identifies byproducts (e.g., dehalogenated purines at m/z 260 [M+H]⁺) .

Q. Case Study :

- Dual-target inhibitors : Derivatives with morpholino substitutions (e.g., C15H15FN6O) inhibit both PKB (IC₅₀: 0.8 µM) and topoisomerase II (IC₅₀: 5 µM) due to planar purine intercalation .

What computational methods are effective in predicting ADMET properties for fluorinated purine derivatives?

Advanced Research Question

Answer:

Tools and Workflows :

QSAR Models : SwissADME predicts high gastrointestinal absorption (BOILED-Egg model: >80%) but moderate blood-brain barrier penetration (log BB: -1.2) due to fluorine’s polarity .

Metabolism Prediction : CypReact identifies potential CYP3A4-mediated N-dealkylation as a major metabolic pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.